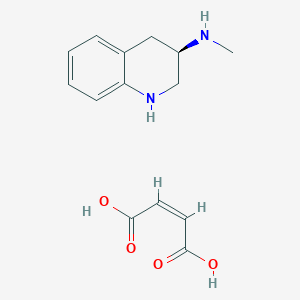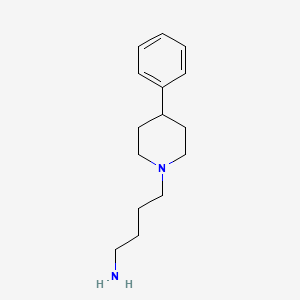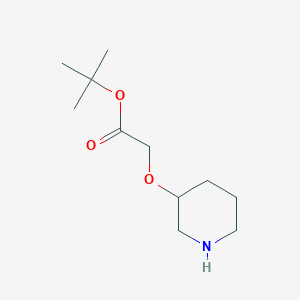![molecular formula C8H5NO2S2 B3108553 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can be computed using tools like ProtParam . These properties may include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .Applications De Recherche Scientifique
Corrosion Inhibition
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione and similar thiazolidinedione derivatives have been explored for their potential as corrosion inhibitors. Research shows that these compounds are effective in preventing corrosion of mild steel in hydrochloric acid solutions. They operate by forming an adsorptive layer on the metal surface, thereby reducing corrosion rates. This application is significant in chemical and industrial settings where metal preservation is crucial (Yadav et al., 2015).
Biological Activities
The compound and its derivatives have been synthesized with various biological activities. For instance, some derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Mohanty et al., 2015).
Catalysis in Green Chemistry
The compound has been used in green chemistry as part of a novel, efficient, and recoverable heterogeneous nanocatalyst for aldol condensation reactions. This application is important for sustainable chemistry practices, offering an environmentally friendly and cost-effective approach to chemical synthesis (Esam et al., 2020).
Synthesis of Novel Heterocycles
In chemical synthesis, this compound is used to create novel heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and material science. Their synthesis contributes to the expansion of available compounds for drug development and other applications (Potapov et al., 2010).
Mécanisme D'action
Target of Action
It is known that thiazolidine-2,4-dione derivatives have been studied for their antimicrobial and antioxidant potential . The interaction between synthesized thiazolidine-2,4-dione compounds and DNA gyrase was explored using molecular docking studies .
Mode of Action
It is known that thiazolidine-2,4-dione derivatives interact with their targets, such as dna gyrase, leading to changes in the target’s function .
Biochemical Pathways
Thiazolidine-2,4-dione derivatives have been associated with antimicrobial and antioxidant activities, suggesting they may influence related biochemical pathways .
Pharmacokinetics
Various adme parameters were studied to evaluate the drug likeness of the synthesized thiazolidine-2,4-dione compounds .
Result of Action
Thiazolidine-2,4-dione derivatives have shown promising activity against selected strains of microbes and have demonstrated antioxidant potential .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to gradual changes in cell signaling pathways and metabolic processes. Additionally, its degradation products may have distinct biological activities that contribute to the overall temporal effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the citric acid cycle or glycolysis, leading to changes in energy production and overall cellular metabolism. These interactions can have significant implications for cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(5E)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLJLRRQAYVGK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


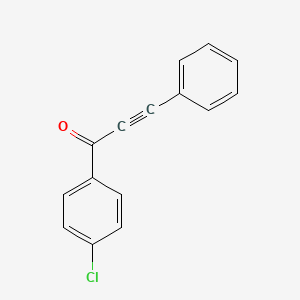
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)

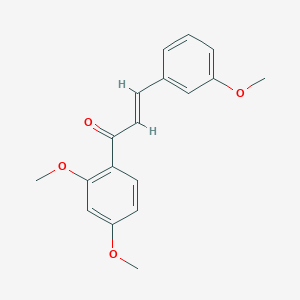

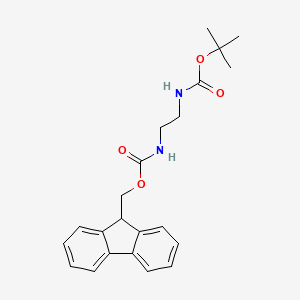
![1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3108530.png)
![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

